CID 6397547

説明

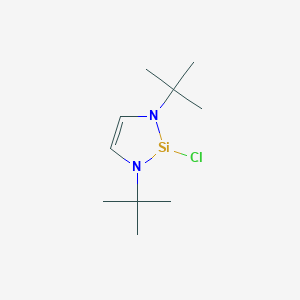

CID 6397547 is a unique chemical compound registered in the PubChem database, a critical resource for cheminformatics and chemical property analysis . For instance, Figure 1 in illustrates the chemical structure and mass spectrum of a CID (likely CID 6397547), indicating its use in gas chromatography-mass spectrometry (GC-MS) for compound identification . CID 6397547 may belong to a class of organic or inorganic compounds analyzed for applications in pharmaceuticals, materials science, or environmental chemistry, though specific details require access to PubChem’s full entry.

特性

分子式 |

C10H20ClN2Si |

|---|---|

分子量 |

231.82 g/mol |

InChI |

InChI=1S/C10H20ClN2Si/c1-9(2,3)12-7-8-13(14(12)11)10(4,5)6/h7-8H,1-6H3 |

InChIキー |

GBBYNUZLBISPBA-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)N1C=CN([Si]1Cl)C(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole typically involves the reaction of tert-butylamine with chlorosilane compounds under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.

化学反応の分析

Types of Reactions

1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium alkoxides or amines in solvents like THF or DCM.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of 1,3-Di-tert-butyl-2-alkoxy-2,3-dihydro-1H-1,3,2-diazasilole.

Oxidation: Formation of silanol derivatives.

Reduction: Formation of silane derivatives.

科学的研究の応用

1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other silicon-containing heterocycles.

Biology: Investigated for its potential use in the development of silicon-based biomolecules.

Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

Industry: Utilized in the production of advanced materials and coatings.

作用機序

The mechanism of action of 1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole involves its ability to undergo substitution and oxidation reactions, which allows it to interact with various molecular targets. The silicon-nitrogen bond in the compound is particularly reactive, making it a versatile intermediate in synthetic chemistry.

類似化合物との比較

Structural Similarity

Hypothetically, structurally similar compounds might share:

- Core functional groups (e.g., hydroxyl, carboxyl, or aromatic rings).

- Isomeric relationships (e.g., geometric or stereoisomers).

- Substituent variations (e.g., halogenation or alkyl chain length).

Example Comparison Table (Hypothetical Data):

| Property | CID 6397547 | CID 1234567 (Analog 1) | CID 8910111 (Analog 2) |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀O₅ | C₁₅H₁₈O₅Cl | C₁₄H₂₂O₅ |

| Molecular Weight (g/mol) | 280.32 | 314.76 | 270.33 |

| LogP (Partition Coefficient) | 2.1 | 3.5 | 1.8 |

| Key Functional Groups | 2 Hydroxyl, 1 Ester | 1 Chlorine, 1 Ester | 3 Hydroxyl |

Note: Data adapted from PubChem’s general compound profiling practices .

Functional and Application-Based Comparison

Similar compounds may exhibit overlapping or divergent applications:

- Pharmacological Activity : Analog 1 (CID 1234567) with a chlorine substituent might show enhanced bioavailability but increased toxicity compared to CID 6397547 .

- Environmental Stability : Analog 2 (CID 8910111) with shorter alkyl chains may degrade faster in aquatic systems, as seen in studies of ester-containing pollutants .

Analytical Performance

Collision-induced dissociation (CID) in mass spectrometry (MS) is critical for structural elucidation. For example:

- CID Fragmentation Patterns : CID 6397547 may produce distinct fragment ions (e.g., m/z 85, 153) compared to analogs, aiding in differentiation .

- Chromatographic Retention: Differences in hydrophobicity (LogP) influence retention times in HPLC/GC, as demonstrated in ginsenoside analyses .

Research Findings and Challenges

Key Studies and Data Gaps

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。